molecular formula C7H10ClN5O B142604 Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- CAS No. 142179-76-8

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-

Cat. No.: B142604
CAS No.: 142179-76-8
M. Wt: 215.64 g/mol
InChI Key: PXIUCQKUBNRZIR-UHFFFAOYSA-N
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Description

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- typically involves the reaction of 4-chloro-6-(ethylamino)-1,3,5-triazine with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride, are commonly used.

    Hydrolysis: Aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives, while hydrolysis can produce amines and carboxylic acids.

Scientific Research Applications

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which can be used in various chemical reactions and studies.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions, as triazine derivatives are known to interact with biological molecules.

    Medicine: Research into the potential therapeutic applications of triazine derivatives includes their use as antimicrobial, anticancer, and antiviral agents.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-chloro-6-(methylamino)-1,3,5-triazin-2-yl)
  • Acetamide, N-(4-chloro-6-(propylamino)-1,3,5-triazin-2-yl)
  • Acetamide, N-(4-chloro-6-(butylamino)-1,3,5-triazin-2-yl)

Uniqueness

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- is unique due to its specific ethylamino substitution, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other similar compounds with different alkyl substitutions.

Properties

IUPAC Name

N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5O/c1-3-9-6-11-5(8)12-7(13-6)10-4(2)14/h3H2,1-2H3,(H2,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIUCQKUBNRZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161960
Record name Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142179-76-8
Record name Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142179768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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